molecular formula C13H16FNO3 B3041998 Ac-dl-phe(2-f)-oet CAS No. 457654-50-1

Ac-dl-phe(2-f)-oet

Cat. No.: B3041998
CAS No.: 457654-50-1
M. Wt: 253.27 g/mol
InChI Key: XTKKWHICKDPYDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ac-dl-phe(2-f)-oet, also known as N-acetyl-3-(2-fluorophenyl)alanine ethyl ester, is a synthetic compound with the molecular formula C13H16FNO3. This compound is a derivative of phenylalanine, an essential amino acid, and features a fluorine atom on the phenyl ring, which can significantly alter its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-dl-phe(2-f)-oet typically involves the following steps:

    Protection of the Amino Group: The amino group of phenylalanine is protected using an acetyl group to prevent unwanted reactions during subsequent steps.

    Introduction of the Fluorine Atom: The fluorine atom is introduced to the phenyl ring through electrophilic aromatic substitution, using reagents such as fluorine gas or a fluorinating agent like N-fluorobenzenesulfonimide.

    Esterification: The carboxyl group of the protected phenylalanine is esterified using ethanol and a catalyst such as sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include using continuous flow reactors, automated synthesis, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ac-dl-phe(2-f)-oet can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenylalanine derivatives.

Scientific Research Applications

Ac-dl-phe(2-f)-oet has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: Studied for its potential effects on enzyme activity and protein interactions due to the presence of the fluorine atom.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties imparted by the fluorine atom.

Mechanism of Action

The mechanism of action of Ac-dl-phe(2-f)-oet involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity, leading to more potent biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    N-acetyl-3-(4-fluorophenyl)alanine ethyl ester: Similar structure but with the fluorine atom at the para position.

    N-acetyl-3-(2-chlorophenyl)alanine ethyl ester: Similar structure but with a chlorine atom instead of fluorine.

    N-acetyl-3-(2-bromophenyl)alanine ethyl ester: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

Ac-dl-phe(2-f)-oet is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly alter its chemical and biological properties compared to other halogenated derivatives. This unique structure can lead to different reactivity, binding affinity, and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 2-acetamido-3-(2-fluorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO3/c1-3-18-13(17)12(15-9(2)16)8-10-6-4-5-7-11(10)14/h4-7,12H,3,8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKKWHICKDPYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1F)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ac-dl-phe(2-f)-oet
Reactant of Route 2
Reactant of Route 2
Ac-dl-phe(2-f)-oet
Reactant of Route 3
Reactant of Route 3
Ac-dl-phe(2-f)-oet
Reactant of Route 4
Reactant of Route 4
Ac-dl-phe(2-f)-oet
Reactant of Route 5
Reactant of Route 5
Ac-dl-phe(2-f)-oet
Reactant of Route 6
Reactant of Route 6
Ac-dl-phe(2-f)-oet

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.